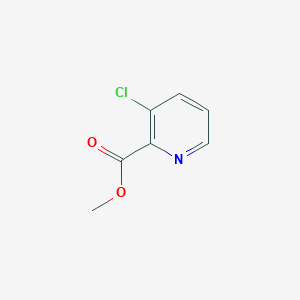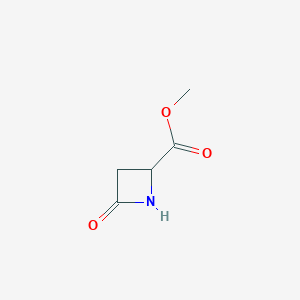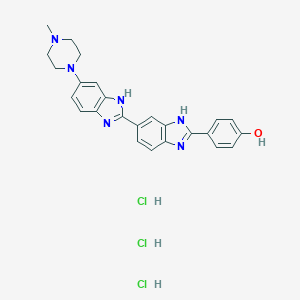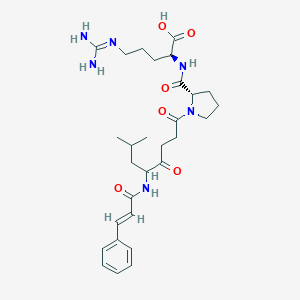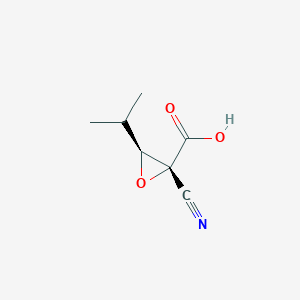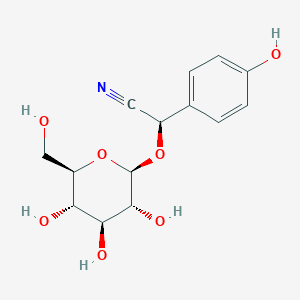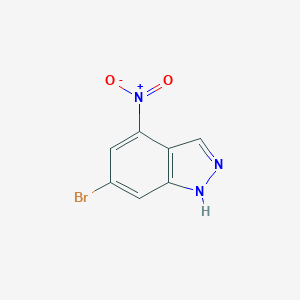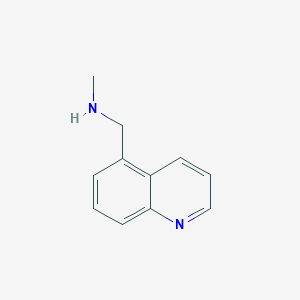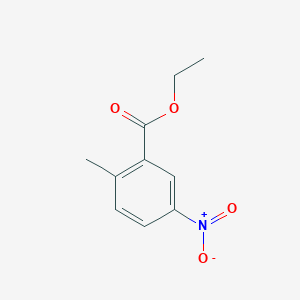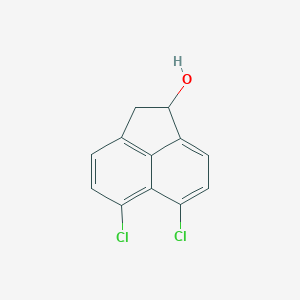
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole, also known as TRY-5, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of tetrahydroindoles and has been shown to exhibit a range of interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the p53 tumor suppressor pathway, which leads to the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurological cells, this compound has been shown to improve cognitive function and have neuroprotective effects. Additionally, this compound has been shown to have antiviral and antibacterial effects, which may be useful in the treatment of infectious diseases.
実験室実験の利点と制限
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has several advantages for lab experiments, including its high purity and stability. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, this compound is a synthetic compound and may be more expensive than other natural compounds that exhibit similar effects.
将来の方向性
There are several future directions for research on 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole. One area of interest is the development of novel derivatives of this compound that exhibit improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole involves the reaction of 2,3-dihydro-1H-indene with formaldehyde and ammonium acetate in the presence of a catalyst. This reaction produces this compound as the main product. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole has been studied for its potential therapeutic applications in a range of diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, this compound has been shown to have antiviral and antibacterial effects.
特性
CAS番号 |
111261-72-4 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine |
InChI |
InChI=1S/C12H14N2/c13-6-9-5-4-8-2-1-3-11-12(8)10(9)7-14-11/h1-3,7,9,14H,4-6,13H2 |
InChIキー |
PKWJZQKTYSEOEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
正規SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
同義語 |
3-aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole 3-AMTBI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



